Epilincomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

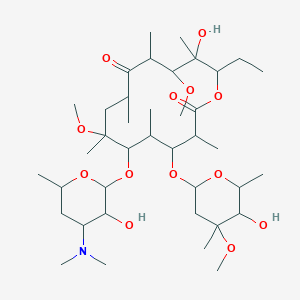

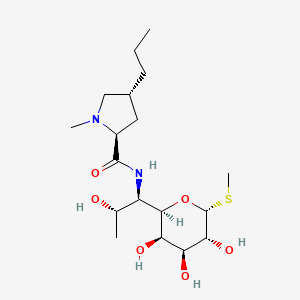

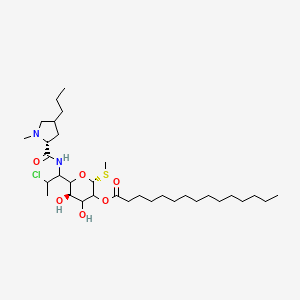

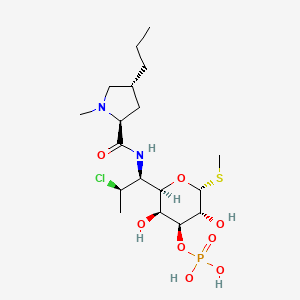

Epilincomycin is a glycopeptide antibiotic that has been used in the treatment of various infections caused by gram-positive bacteria. It is derived from lincomycin and was first isolated in 1974 from Streptomyces sp. Epilincomycin has a unique chemical structure that distinguishes it from other glycopeptide antibiotics. It has a cyclic heptapeptide ring with an attached disaccharide moiety, which is responsible for its antibacterial activity.

科学的研究の応用

- Researchers have explored its antibacterial activity against specific pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and other clinically relevant strains .

Antibacterial Activity

Comparative Studies with Clindamycin

作用機序

Target of Action

Epilincomycin, like other macrolide antibiotics, primarily targets the 23S ribosomal RNA of bacteria . This RNA is a component of the 50S subunit of the bacterial ribosome, which plays a crucial role in protein synthesis .

Mode of Action

Epilincomycin inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA . This binding prevents the elongation of the amino acid sequence during protein synthesis, effectively halting the process .

Biochemical Pathways

The primary biochemical pathway affected by Epilincomycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, Epilincomycin prevents the bacteria from producing essential proteins, leading to a halt in growth and replication .

Pharmacokinetics

It is known that the compound’s antibacterial activities are enhanced by certain modifications at the c-7 position

Result of Action

The result of Epilincomycin’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, Epilincomycin disrupts essential cellular processes in bacteria, leading to their eventual death .

Action Environment

The efficacy and stability of Epilincomycin can be influenced by various environmental factors. For instance, certain bacterial strains with point mutations in the drug target site, or those that produce methylase via the erm gene or efflux pump via the mef gene, can resist the action of Epilincomycin

特性

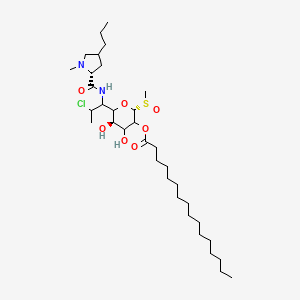

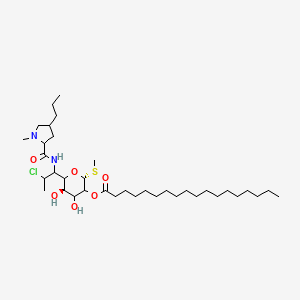

IUPAC Name |

(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMMVQQUTAEWLP-AWPVFWJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17017-22-0 |

Source

|

| Record name | 7-Epilincomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPILINCOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C68Y244DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Epilincomycin affect nerve signal transmission at the neuromuscular junction?

A1: Epilincomycin, similar to other lincosamide antibiotics, acts as an inhibitor of neuromuscular transmission. [] It achieves this by blocking the end-plate ion channels, which are crucial for transmitting signals from motor neurons to muscle fibers. [] This blockage leads to a reduction in the amplitude of end-plate currents (EPCs), effectively hindering muscle contraction. [] While Epilincomycin shares this mechanism with lincomycin, it exhibits a distinct characteristic: its effect on EPC amplitude is primarily due to changes in EPC quantal content, indicating a reduction in the number of neurotransmitter vesicles released. [] This is in contrast to lincomycin, where the effect is exacerbated by rapid channel block during the rising phase of the EPC. [] Additionally, Epilincomycin produces currents that decay as the sum of two exponential components, a feature also observed with other compounds like epiclindamycin and deoxylincomycin, suggesting a more complex interaction with the ion channel compared to clindamycin. []

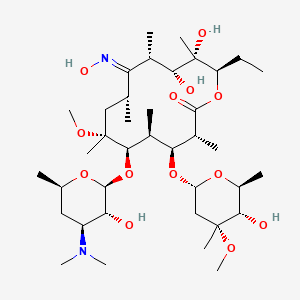

Q2: How does the structure of Epilincomycin compare to other lincosamide antibiotics, and what are the implications for its ion channel blocking properties?

A2: The research suggests that lipid solubility, rather than stereochemical conformation, plays a more significant role in determining the ion channel blocking properties within the lincosamide series. [] While the study doesn't delve into the specific structural differences between Epilincomycin and other lincosamides, it highlights that the unblocking rate constants for the lincomycin stereoisomers (including Epilincomycin) are larger than those for the clindamycin stereoisomers. [] This difference in unblocking rates, likely influenced by their lipid solubility, suggests that Epilincomycin might dissociate from the end-plate ion channels more rapidly compared to clindamycin. [] Further research exploring the precise structural features contributing to Epilincomycin's lipid solubility would provide a more comprehensive understanding of its unique interaction with ion channels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

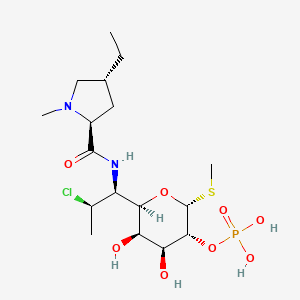

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)